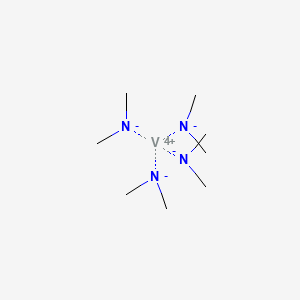

Tetrakis(dimethylamino)vanadium

Description

Properties

IUPAC Name |

dimethylazanide;vanadium(4+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H6N.V/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALZAXLZULBBHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[V+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24N4V | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Vapor Pressure of Tetrakis(dimethylamido)vanadium(IV) (TDMAV) for Advanced Deposition Processes

Abstract

Tetrakis(dimethylamido)vanadium(IV) (TDMAV) has emerged as a critical precursor for the atomic layer deposition (ALD) and chemical vapor deposition (CVD) of high-quality vanadium oxide and vanadium nitride thin films.[1][2][3] The successful implementation of these deposition processes is fundamentally dependent on the precise and repeatable delivery of the precursor to the reaction chamber, a parameter governed directly by its vapor pressure. This guide addresses the significant gap in publicly available, temperature-dependent vapor pressure data for TDMAV. We provide a robust theoretical framework for understanding vapor pressure, detail field-proven experimental methodologies for its accurate measurement, and present the known data. This document is intended for materials scientists, process engineers, and drug development professionals (in the context of biocompatible coatings) who require a deep, practical understanding of TDMAV precursor behavior to ensure process control, reproducibility, and successful device fabrication.

Introduction: The Critical Role of Precursor Vapor Pressure in Thin Film Deposition

The transition from laboratory-scale discovery to industrial-scale manufacturing of advanced materials hinges on the robust characterization and control of precursor properties. For volatile organometallic compounds like TDMAV, vapor pressure is arguably the most critical of these properties.

Tetrakis(dimethylamido)vanadium(IV) (TDMAV): A Profile

TDMAV is an organometallic compound with the chemical formula V[N(CH₃)₂]₄.[4] It is a dark green or black solid at room temperature with a reported melting point in the range of 53-60°C.[2][4][5][6] Its primary application lies in its use as a volatile source of vanadium for the deposition of thin films, such as vanadium oxides (VOₓ) and vanadium nitride (VN), which are integral to the development of electronic and optical devices like memristors and advanced coatings.[1][2][3]

Key Physical Properties:

-

Molecular Formula: C₈H₂₄N₄V[5]

-

Sensitivity: TDMAV is sensitive to air and moisture, necessitating careful handling under inert atmosphere to prevent degradation.[1][4]

Why Vapor Pressure is a Master Parameter in CVD/ALD

In any vapor deposition process, the precursor must be transported from its reservoir (typically a bubbler or sublimator) to the reactor. The efficiency and reproducibility of this transport are directly proportional to the precursor's vapor pressure at the reservoir temperature.

-

Molar Flow Rate: The vapor pressure dictates the concentration of the precursor in the carrier gas, thereby controlling the molar flow rate into the process chamber. An unstable or unknown vapor pressure leads to inconsistent precursor delivery, resulting in unpredictable film growth rates and stoichiometry.

-

Process Reproducibility: To achieve run-to-run consistency, the precursor delivery must be identical. This requires maintaining the precursor reservoir at a precise temperature to ensure a constant vapor pressure.

-

Film Uniformity and Conformality: In ALD, the self-limiting nature of the surface reactions can only be achieved if a sufficient dose of the precursor is delivered during each cycle. An inadequate vapor pressure can lead to insufficient precursor exposure, resulting in non-uniform or non-conformal coatings, particularly on high-aspect-ratio structures.

-

Condensation Management: Knowledge of the vapor pressure-temperature relationship is essential for designing the entire gas delivery system. All lines downstream of the precursor vessel must be heated to a temperature above that of the reservoir to prevent precursor condensation, which would otherwise deplete the gas stream and create particulate contamination.

The Current Data Gap for TDMAV

A survey of the available literature and supplier data reveals a critical lack of comprehensive, temperature-dependent vapor pressure information for TDMAV. The most commonly cited value is a single data point: 1 Torr at 64°C .[5] Another source reports a value of 1520 mmHg at 25°C, which is physically implausible as it is more than double the atmospheric pressure for a compound that is a solid at that temperature, highlighting the risk of relying on unverified data.[1] This scarcity of reliable data necessitates that researchers and engineers perform their own characterizations to establish a robust process window.

Theoretical Framework: Modeling Vapor Pressure

To effectively utilize experimental data, it is crucial to understand the thermodynamic principles that govern the relationship between temperature and vapor pressure.

The Clausius-Clapeyron Relation: From First Principles

The Clausius-Clapeyron relation provides a fundamental thermodynamic description of a discontinuous phase transition, such as vaporization or sublimation.[7][8] It relates the slope of the coexistence curve on a pressure-temperature (P-T) diagram to the enthalpy of vaporization (ΔHvap) and the change in molar volume (ΔV).

For the transition from a condensed phase (solid or liquid) to a gas phase, assuming the vapor behaves as an ideal gas and the molar volume of the condensed phase is negligible compared to the vapor, the relation can be integrated to yield its most common form:

ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)

Where:

-

P₁ and P₂ are the vapor pressures at absolute temperatures T₁ and T₂, respectively.

-

ΔHvap is the enthalpy of vaporization (or sublimation), assumed to be constant over the temperature range.

-

R is the ideal gas constant (8.314 J/mol·K).

This equation is invaluable because it allows for the determination of the enthalpy of vaporization from experimental vapor pressure measurements at two or more temperatures.[9][10]

The Antoine Equation: An Empirical Approach for Practical Application

While the Clausius-Clapeyron equation is powerful, its assumption of a constant ΔHvap can limit its accuracy over wide temperature ranges. The Antoine equation is a widely used semi-empirical correlation that provides a more precise fit to experimental data.[11]

The most common form of the equation is:

log₁₀(P) = A - (B / (C + T))

Where:

-

P is the vapor pressure.

-

T is the temperature.

-

A, B, and C are empirically derived constants specific to the substance.

The Antoine equation is highly effective for interpolating vapor pressure data within the temperature range for which the constants were fitted.[11][12] However, using it to extrapolate far outside this range can lead to significant errors. Obtaining the Antoine constants for TDMAV is a primary goal of experimental characterization.

Experimental Determination of TDMAV Vapor Pressure

The measurement of vapor pressure for reactive, air-sensitive organometallics like TDMAV requires specialized techniques and meticulous handling.[1][13]

Challenges in Handling Organometallic Precursors

-

Air and Moisture Sensitivity: TDMAV readily reacts with oxygen and water vapor, which can alter its chemical composition and volatility.[1][4] All handling must be performed in a controlled inert atmosphere (e.g., a nitrogen or argon-filled glovebox).

-

Thermal Stability: Organometallic precursors can decompose at elevated temperatures.[3] It is crucial to determine the thermal decomposition onset temperature to ensure that vapor pressure measurements are not convoluted by the generation of non-volatile or more volatile decomposition byproducts. Thermogravimetric analysis (TGA) is an excellent tool for this initial screening.[14]

Overview of Measurement Techniques

Several methods are established for measuring the vapor pressure of low-volatility compounds.[15]

-

Static Method: This is a direct measurement technique where the sample is placed in an evacuated, temperature-controlled vessel, and the equilibrium pressure is measured directly with a high-accuracy manometer.[15][16] It is considered a universal and highly accurate method, provided the sample is thoroughly degassed.[15]

-

Transpiration (or Carrier Gas Saturation) Method: An inert carrier gas is passed over or through the sample at a known flow rate, becoming saturated with the precursor's vapor. The amount of material transported is determined by trapping and weighing it. The vapor pressure is then calculated using the ideal gas law.[17]

-

Knudsen Effusion Method: This technique measures the rate of mass loss from a sample held in a heated cell with a small orifice, under high vacuum. It is particularly suited for very low vapor pressures.[18]

For its accessibility and ability to provide rapid, reliable data, we will detail the use of Isothermal TGA.

Protocol: Isothermal Thermogravimetric Analysis (TGA) for Vapor Pressure Estimation

Causality: This protocol leverages the principle that under a constant temperature and a steady flow of inert gas, the rate of mass loss of a sample due to vaporization is proportional to its vapor pressure. While not a direct measurement of pressure, it provides an excellent relative measure of volatility across different temperatures and can be calibrated with a standard of known vapor pressure. It is also a self-validating system for assessing thermal stability; a non-linear mass loss rate at a constant temperature can indicate decomposition.

Methodology:

-

Instrument Preparation:

-

Sample Preparation (Inside an Inert Atmosphere Glovebox):

-

Place a small, consistent amount of TDMAV (e.g., 5-10 mg) into a TGA crucible. Spreading the sample thinly increases the surface area for vaporization.

-

Seal the crucible in an airtight container for transfer to the TGA instrument.

-

-

Experimental Procedure:

-

Quickly transfer the crucible to the TGA autosampler or balance. Purge the balance and furnace with the inert gas at a high flow rate (e.g., 100 mL/min) for at least 30 minutes to remove any atmospheric contamination.

-

Begin the thermal program:

-

Step 1 (Drying/Degassing): Ramp the temperature to just below the melting point (e.g., 40°C) at a rate of 10°C/min and hold for 15-20 minutes. This removes any highly volatile adsorbed species.

-

Step 2 (Isothermal Hold 1): Ramp the temperature to the first desired setpoint (e.g., 60°C). Hold at this temperature and record the mass loss over time. The rate of mass loss (d(m)/dt) should become linear after an initial equilibration period. This linear rate is the key measurement.

-

Step 3 (Subsequent Isothermal Holds): Sequentially ramp to higher temperatures (e.g., 70°C, 80°C, 90°C), ensuring each temperature is below the decomposition point. At each step, hold isothermally until a stable, linear rate of mass loss is established.

-

-

-

Data Analysis:

-

For each isothermal step, calculate the steady-state rate of mass loss in µ g/min .

-

Plot the natural logarithm of the mass loss rate (ln(d(m)/dt)) versus the reciprocal of the absolute temperature (1/T).

-

According to the Clausius-Clapeyron relationship, this plot should be linear. The slope of this line is proportional to the enthalpy of vaporization/sublimation, providing a powerful validation of the data's quality.

-

Data Synthesis and Analysis

The primary output of the experimental work is a set of temperature-dependent vapor pressure or vaporization rate data points.

Tabulated Vapor Pressure Data for TDMAV

The currently available quantitative data for TDMAV is extremely limited. The following table summarizes the verified and noted data points.

| Temperature (°C) | Temperature (K) | Vapor Pressure (Torr) | Vapor Pressure (Pa) | Source | Notes |

| 64 | 337.15 | 1.0 | 133.32 | Wonik Materials[5] | The most commonly cited value. |

| 25 | 298.15 | 1520 | 202651 | LookChem[1] | Physically implausible; likely an error. |

This table underscores the urgent need for a comprehensive study to generate a reliable vapor pressure curve for process modeling and control.

Visualization of the Experimental Workflow

A well-defined workflow is critical for obtaining reproducible results. The following diagram illustrates the key stages of the Isothermal TGA protocol described above.

Caption: Workflow for TDMAV vapor pressure analysis using Isothermal TGA.

Conclusion and Future Outlook

The vapor pressure of Tetrakis(dimethylamido)vanadium(IV) is a cornerstone property for its successful use in ALD and CVD processes. This guide has established the critical nature of this parameter, highlighted the significant lack of reliable public data, and provided a comprehensive, field-tested protocol for its determination using Isothermal Thermogravimetric Analysis. By following a rigorous experimental workflow, from inert-atmosphere handling to systematic data analysis, researchers and process engineers can generate the necessary data to establish robust, reproducible, and scalable deposition processes.

It is imperative that the materials science community collaborates to populate the data gap for TDMAV and other critical organometallic precursors. The future development of advanced electronic and optical devices depends on this foundational characterization work.

References

-

Title: Tetrakis(dimethylamido) vanadium (TDMAV) Source: Wonik Materials North America URL: [Link]

-

Title: Cas 19824-56-7,Vanadium tetrakis(dimethylamide) Source: LookChem URL: [Link]

-

Title: Vapor Pressure of Organic Compounds. Measurement and Correlation Source: vscht.cz - VŠChT URL: [Link]

-

Title: Vapour Pressure Measurement of Metal Organic Precursors Used for MOVPE Source: ResearchGate URL: [Link]

-

Title: TDMAV Source: PentaPro Materials URL: [Link]

-

Title: Tetrakis(dimethylamino)vanadium(IV) Source: AMERICAN ELEMENTS URL: [Link]

-

Title: A novel method of preparing vanadium-based precursors and their enhancement mechanism in vanadium nitride preparation Source: RSC Advances (RSC Publishing) URL: [Link]

-

Title: Apparatus to measure the vapor pressure of slowly decomposing compounds from 1 Pa to 10^5 Pa Source: National Institute of Standards and Technology (NIST) URL: [Link]

-

Title: Atomic layer deposition of vanadium oxide thin films from this compound precursor Source: ResearchGate URL: [Link]

-

Title: Clausius–Clapeyron relation Source: Wikipedia URL: [Link]

-

Title: Metal-Organic Chemical Vapor Deposition Precursors: Diagnostic Check for Volatilization Thermodynamics of Scandium(III) β-Diketonates Source: MDPI URL: [Link]

-

Title: Clausius-Clapeyron relation – Knowledge and References Source: Taylor & Francis Online URL: [Link]

-

Title: The Clausius-Clapeyron Equation Source: ChemTeam URL: [Link]

-

Title: Clausius-Clapeyron Equation Source: Chemistry LibreTexts URL: [Link]

-

Title: Vapor Pressures, Molecular Weights, and Thermodynamics of Vaporization of Solid Iridium and Rhenium Carbonyls Source: eScholarship, Lawrence Berkeley National Laboratory URL: [Link]

-

Title: Thermogravimetric analysis Source: Wikipedia URL: [Link]

-

Title: Antoine equation Source: Wikipedia URL: [Link]

-

Title: Antoine Equation Parameters for Liquids Source: Scribd URL: [Link]

-

Title: Thermogravimetric analysis Source: Chair of Energy Systems - Technical University of Munich URL: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. americanelements.com [americanelements.com]

- 3. researchgate.net [researchgate.net]

- 4. strem.com [strem.com]

- 5. Wonik Materials North America - Wonik Materials North America [wimna.com]

- 6. PentaPro Materials [ppmiglobal.com]

- 7. Clausius–Clapeyron relation - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. chemteam.info [chemteam.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Antoine equation - Wikipedia [en.wikipedia.org]

- 12. scribd.com [scribd.com]

- 13. Apparatus to measure the vapor pressure of slowly decomposing compounds from 1 Pa to 10^5 Pa | NIST [nist.gov]

- 14. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 15. old.vscht.cz [old.vscht.cz]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. escholarship.org [escholarship.org]

- 19. Thermogravimetric analysis - Chair of Energy Systems [epe.ed.tum.de]

- 20. rigaku.com [rigaku.com]

V(NMe2)4 vanadium precursor solubility in toluene

Executive Summary

Tetrakis(dimethylamino)vanadium(IV) (TDMAV) is a critical organometallic precursor used in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for depositing vanadium nitride (VN) and vanadium oxides (

Toluene is the industry-standard solvent for TDMAV due to its non-polar aromatic nature, which perfectly solubilizes the organic amide ligands, and its aprotic character, which prevents immediate ligand protonation. This guide details the physicochemical basis of this solubility, provides a validated protocol for solution preparation, and outlines the degradation mechanisms that must be mitigated.

Physicochemical Profile: TDMAV

Understanding the molecule is the first step to mastering its solubility. TDMAV is a monomeric species with a vanadium(IV) center shielded by four bulky dimethylamido ligands.

| Property | Specification | Critical Insight |

| Formula | Coordination number 4; Tetrahedral geometry. | |

| Molar Mass | 227.25 g/mol | Low molecular weight facilitates high volatility. |

| Appearance | Dark Orange/Green Solid | Color change (to blue/green/black) indicates oxidation or hydrolysis. |

| Melting Point | < 60 °C | Low MP means it can easily sublime or melt; handle with care during transport. |

| Solubility | High in Toluene, Hexane | Miscible in toluene; saturation limits are rarely reached in ALD concentrations. |

| Reactivity | Water Reactive | Reacts violently with moisture to release dimethylamine and precipitate vanadium oxides. |

Solubility Dynamics in Toluene

The "Like Dissolves Like" Mechanism

TDMAV dissolves in toluene not merely due to randomness, but through favorable enthalpy of mixing.

-

Ligand Shielding: The four

groups create a hydrophobic, organic shell around the central Vanadium atom. -

Solvent Interaction: Toluene (

) interacts with these methyl groups via Van der Waals forces (London dispersion). -

Aprotic Stability: Unlike alcohols or amines, toluene has no acidic protons to donate. This is crucial because the V-N bond is highly susceptible to protonolysis (cleavage by

).

Concentration Ranges for ALD/CVD

While TDMAV is highly soluble (theoretically >1 M), practical applications use lower concentrations to prevent injector clogging and ensure precise dosing.

-

Standard LIALD Range: 0.05 M to 0.2 M

-

High-Flux CVD Range: 0.2 M to 0.5 M

Expert Note: Do not exceed 0.5 M for liquid injection systems. High viscosity at higher concentrations can alter the vaporization kinetics in the vaporizer, leading to "sputtering" rather than smooth evaporation.

Stability & Reactivity: The Hydrolysis Threat

The primary failure mode for TDMAV solutions is hydrolysis . Even trace moisture (ppm levels) in the toluene will destroy the precursor.

Degradation Pathway

When TDMAV encounters water, the water molecule donates a proton to the nitrogen of the amido ligand. This releases dimethylamine (

Figure 1: Mechanism of TDMAV decomposition in the presence of moisture. Note that the formation of V-O-V bridges leads to irreversible precipitation.

Experimental Protocol: Preparation of 0.1 M Solution

Safety: TDMAV is air-sensitive.[1][2] All steps must be performed in a Glovebox (

Reagents:

-

TDMAV: 99.99% purity (metal basis).

-

Toluene: Anhydrous grade (99.8%), dried over molecular sieves (4Å) or alumina columns. Water content must be < 10 ppm.

Workflow:

Figure 2: Step-by-step workflow for preparing a particle-free precursor solution.

Step-by-Step Calculation (Example for 100 mL):

-

Target: 100 mL of 0.1 M TDMAV in Toluene.

-

Moles Required:

. -

Mass Required:

. -

Action: Weigh ~2.27 g of TDMAV powder and dissolve in 100 mL of dry toluene.

Troubleshooting & Quality Control

| Observation | Diagnosis | Corrective Action |

| Solution is Hazy/Cloudy | Moisture contamination (Hydrolysis). | Discard solution. Re-dry toluene with activated molecular sieves. Check glovebox atmosphere. |

| Color turns Green/Blue | Oxidation (V(IV) | Discard solution. Oxygen leak in the system. Verify seals on ampoules. |

| Precipitate in Injector | Solubility limit exceeded or cold spot. | Reduce concentration to 0.05 M. Ensure lines are heated to > 50°C (if applicable). |

References

-

Precursor Properties & Synthesis

-

Bradley, D. C., & Thomas, I. M. (1960). Metallo-organic compounds containing metal-nitrogen bonds. Part I. Some dialkylamino-derivatives of titanium and zirconium. Journal of the Chemical Society, 3857-3861. Link

-

-

ALD Application & Solubility

-

Toluene Solvent Data

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1140, Toluene.Link

-

-

Handling & Safety

-

Ereztech. (2023). This compound(IV) Safety Data Sheet (SDS).Link

-

Sources

Technical Whitepaper: Comparative Volatility and Thermal Stability of Vanadium Amido Precursors

This technical guide provides a rigorous comparison between TDMAV (Tetrakis(dimethylamino)vanadium) and TEMAV (Tetrakis(ethylmethylamino)vanadium), focusing on their volatility, thermal stability, and suitability for Atomic Layer Deposition (ALD) of Vanadium Oxide (

Executive Summary

The selection between TDMAV and TEMAV represents a classic trade-off in organometallic chemistry between vapor pressure and thermal stability , mediated by ligand steric hindrance.

-

TDMAV (

): Offers higher volatility due to lower molecular weight but suffers from a narrow ALD window (<160°C) and a solid phase at room temperature, complicating delivery. -

TEMAV (

): The industry standard. The asymmetric ethyl-methyl ligand disrupts crystal packing, rendering it a liquid at room temperature. It exhibits higher thermal stability (up to 175–200°C) at the cost of slightly reduced vapor pressure.

This guide details the thermodynamic characterization and experimental validation protocols required to select the optimal precursor for your specific thermal budget.

Molecular Architecture & Theoretical Basis

The fundamental difference lies in the amido ligands attached to the Vanadium(IV) center. The ligand architecture dictates the intermolecular forces (volatility) and the activation energy for decomposition (stability).

Ligand Sterics and Phase State

-

Symmetry Breaking: TDMAV possesses highly symmetric dimethylamino ligands, allowing efficient packing into a crystal lattice. This results in a solid precursor (MP ~55–60°C), which creates risk of particle generation in delivery lines.

-

Entropic Stabilization: TEMAV substitutes one methyl group for an ethyl group. This asymmetry increases the entropy of the system, preventing crystallization and maintaining a liquid state at room temperature—a critical advantage for consistent bubbling/vapor draw.

Pathway Visualization

The following diagram illustrates the structural impact on precursor behavior.

Figure 1: Impact of ligand symmetry and steric bulk on the physical phase and thermal properties of Vanadium precursors.

Thermodynamic Characterization (Volatility)

Volatility is the primary driver for mass transport. While TDMAV is more volatile, TEMAV's liquid state often results in more consistent flux.

Comparative Data Table

| Property | TDMAV ( | TEMAV ( |

| Formula | ||

| Molar Mass | 227.24 g/mol | 283.36 g/mol |

| Physical State (25°C) | Solid (MP: 55–60°C) | Liquid (Dark Green) |

| Vapor Pressure | High (Requires <60°C source) | 1 Torr @ 107°C (Est.) |

| ALD Window | 50°C – 160°C | 125°C – 200°C |

| Growth Rate (GPC) | ~0.95 Å/cycle | ~0.80 Å/cycle |

| Decomposition Onset | > 160°C | > 175–200°C |

Clausius-Clapeyron Dynamics

For TEMAV, the vapor pressure (

-

Operational Note: TEMAV requires source heating (typically 80–100°C) to generate sufficient vapor pressure for high-aspect-ratio coverage. TDMAV generates vapor at lower temperatures but risks sublimation clogging if cold spots exist in the delivery line.

Thermal Stability & Decomposition (The "Precursor Window")

The upper limit of the ALD window is defined by the precursor's thermal decomposition.[1] If the precursor decomposes (CVD mode) rather than chemisorbs (ALD mode), conformality is lost.

Mechanism of Decomposition

Both precursors eventually degrade via

-

TDMAV: The smaller methyl groups offer less steric protection to the metal center, making the V-N bond more susceptible to cleavage at lower temperatures (~160°C).

-

TEMAV: The ethyl group adds steric bulk, shielding the metal center and raising the decomposition onset to ~175°C or higher.

Experimental Validation Protocol (TGA/DSC)

To verify these windows in your specific reactor geometry, you must run a Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC).

Protocol 1: Inert Atmosphere TGA/DSC

-

Objective: Determine exact decomposition onset (

) and residue percentage. -

Pre-requisite: Strict Anaerobic Conditions . These precursors react violently with moisture.

Step-by-Step Workflow:

-

Sample Prep: Inside an

-filled glovebox ( -

Sealing: Hermetically seal the crucible (using a crimper) to prevent hydrolysis during transfer to the TGA instrument. Note: If the TGA is not inside the glovebox, use a punctured-lid method just before measurement or a specialized transfer holder.

-

Ramp: Heat from 30°C to 500°C at 10°C/min under flowing

(99.9999%). -

Analysis:

-

Volatilization: Look for smooth mass loss (derivative peak).

-

Decomposition: A secondary mass loss step or an exothermic peak in the DSC signal indicates decomposition.

-

Residue: High residue (>5%) indicates significant decomposition (non-volatile V-C-N species formation).

-

Figure 2: Critical workflow for thermal stability analysis of air-sensitive amido precursors.

Application Implications: Choosing the Right Precursor

Scenario A: Low-Temperature Plastic Substrates (< 100°C)

-

Reasoning: You need high reactivity at low temperatures. TDMAV's high vapor pressure allows for reasonable growth rates at 50–100°C without excessive source heating.

-

Risk: Precursor delivery lines must be heated carefully to prevent condensation/clogging of the solid precursor.

Scenario B: High-Aspect Ratio Trenches / Industrial Scale (> 150°C)

-

Choice: TEMAV .

-

Reasoning: The liquid state ensures stable dosing (bubbler compatibility). The higher thermal stability allows the substrate to be heated to 175–200°C, improving film density and crystallinity (often requiring post-anneal for

phase) without CVD-phase impurities.

References

-

Wang, X., et al. (2017).[2] "Atomic layer deposition of vanadium oxide thin films from this compound precursor." Journal of Materials Research.[2]

-

Blanquart, T., et al. (2012). "Atomic layer deposition and characterization of vanadium oxide thin films." RSC Advances.

-

Rampelberg, G., et al. (2016). "Atomic layer deposition of vanadium oxides for thin-film lithium-ion battery applications." RSC Advances.

-

Musschoot, J., et al. (2009). "Atomic layer deposition of vanadium oxide."[2][5][6][7] Journal of The Electrochemical Society.

-

Wonik Materials. "Tetrakis(ethylmethylamido) vanadium (TEMAV) Product Data."

Sources

- 1. e-asct.org [e-asct.org]

- 2. researchgate.net [researchgate.net]

- 3. americanelements.com [americanelements.com]

- 4. This compound(IV) | TDMAV | C8H24N4V - Ereztech [ereztech.com]

- 5. scienceliterature.com [scienceliterature.com]

- 6. Atomic layer deposition and characterization of vanadium oxide thin films - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Atomic layer deposition of vanadium oxides for thin-film lithium-ion battery applications - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25742A [pubs.rsc.org]

Tetrakis(dimethylamino)vanadium(IV): A Technical Guide to SDS Reactivity, Safe Handling, and ALD Workflows

The Chemical Architecture and Utility of TDMAV

Tetrakis(dimethylamino)vanadium(IV), commonly abbreviated as TDMAV, is a highly reactive organometallic complex with the chemical formula V(NMe2)4. Structurally, it features a central vanadium atom in a +4 oxidation state coordinated by four sterically demanding dimethylamide ligands. This specific ligand architecture prevents oligomerization, rendering TDMAV a highly volatile dark green or violet crystalline solid at room temperature 1[1].

In advanced materials science, TDMAV is a premier precursor for the2[2]. These films are critical in the development of smart thermochromic windows, high-capacity battery cathodes, and next-generation microelectronic switching devices. However, the exact chemical properties that make TDMAV an excellent ALD precursor—namely, the highly reactive V-N bonds—also make it exceptionally hazardous if mishandled.

Table 1: Physicochemical & SDS Hazard Data for TDMAV

| Parameter | Value | Causality / Implication |

| Chemical Formula | C8H24N4V / V(NMe2)4 | +4 oxidation state; high volatility due to steric bulk. |

| Molecular Weight | 227.25 g/mol | Determines Quartz Crystal Microbalance (QCM) mass gain limits. |

| Melting Point | 53–60 °C | Solid at room temp; requires bubbler heating for sufficient vapor delivery. |

| Vapor Pressure | 1 Torr @ 64 °C | Ideal for ALD; prevents line condensation if delivery lines are heated to >70 °C. |

| UN Classification | UN 3396 (Class 4.3, 4.1) | Water-reactive, flammable solid; dictates strict inert transport and storage. |

| Key Hazard Codes | H228, H261, H314, H318 | Hydrolysis releases corrosive/flammable gas, requiring rigorous environmental isolation. |

Thermodynamic Instability and SDS Hazard Causality

To design safe experimental workflows, researchers must understand the chemical causality behind the Safety Data Sheet (SDS) warnings. According to the 3[3], the compound is classified under UN 3396 as an organometallic substance that is solid, water-reactive, and flammable.

-

H261 (In contact with water releases flammable gas): The V-N bond is highly susceptible to nucleophilic attack by water or active hydrogen compounds (like alcohols). Upon exposure to ambient moisture, TDMAV undergoes violent hydrolysis, yielding vanadium oxides and releasing dimethylamine (HNMe2) gas [3]. Dimethylamine is highly flammable and rapidly expands, which can over-pressurize sealed containers and cause explosive ruptures.

-

H314 / H318 (Causes severe skin burns and serious eye damage): The hazard to human tissue is twofold. First, the unreacted precursor is inherently reactive toward biological moisture. Second, the dimethylamine byproduct dissolves in the moisture of mucosal membranes (eyes, respiratory tract) to form a strongly alkaline, caustic solution that causes immediate tissue necrosis[3].

-

H228 (Flammable solid): The high organic mass fraction of the dimethylamide ligands means the bulk solid will readily ignite and sustain combustion if exposed to an ignition source[3].

Engineering Controls and Emergency Protocols

Because of its violent reactivity with water, water or foam must NEVER be used as an extinguishing media in the event of a TDMAV fire, as this will exponentially increase the release of flammable dimethylamine gas[3].

-

Validated Extinguishing Protocol: Fires must be smothered using dry chemical powder pressurized with Nitrogen , dry sand, or vermiculite[3].

-

Handling Environment: All precursor transfers must occur within a strictly controlled glovebox environment maintaining O2 < 1 ppm and H2O < 1 ppm.

Mechanistic Pathway: ALD Deposition vs. Accidental Hydrolysis

The fundamental chemistry that makes TDMAV hazardous is the exact same chemistry harnessed during Atomic Layer Deposition. In ALD, the hydrolysis is strictly controlled at the atomic level across a substrate surface.

Logical workflow of TDMAV in ALD processes and violent hydrolysis pathway upon water exposure.

Validated Application Workflow: ALD of VOx

To safely utilize TDMAV for the synthesis of mixed-valence vanadium oxide systems, researchers must implement a self-validating ALD workflow. The parameters below are optimized to ensure the precursor remains in the vapor phase without reaching its thermal decomposition threshold.

Table 2: Self-Limiting ALD Process Parameters for VOx

| Parameter | Setpoint | Scientific Causality |

| Bubbler Temperature | 60 °C | Maximizes vapor flux (~1 Torr) while avoiding thermal degradation[4]. |

| Delivery Line Temp | 75 °C | Prevents cold-spot condensation of the precursor between bubbler and reactor. |

| Reactor Temperature | 50 °C – 150 °C | Ensures purely self-limiting surface reactions. Temps >160 °C trigger CVD-like auto-decomposition[2]. |

| Carrier Gas Flow | 300 sccm N2 | Sweeps bulky dimethylamine byproducts away from the substrate surface efficiently[4]. |

Step-by-Step Experimental Methodology

This protocol outlines a self-validating ALD cycle using TDMAV and H2O as the coreactant, based on established4[4].

Step 1: System Baseline Validation Evacuate the ALD reactor to a base pressure of <10⁻³ Torr. Monitor the leak rate. Validation: If the leak rate exceeds 1 mTorr/min, abort the process. Atmospheric moisture ingress will cause premature precursor hydrolysis in the delivery lines.

Step 2: Precursor Sublimation Heat the TDMAV stainless-steel bubbler to 60 °C and the delivery lines to 75 °C. Validation: Allow 30 minutes for thermal equilibration. Monitor the pressure gauge on the precursor line to confirm a stable vapor pressure before opening pneumatic delivery valves.

Step 3: TDMAV Pulse (Half-Reaction 1) Introduce TDMAV into the reactor for 0.5 to 1.0 seconds using 300 sccm of N2 carrier gas. The TDMAV reacts with surface hydroxyl groups, releasing dimethylamine and leaving a monolayer of surface-bound vanadium amides. Validation: Confirm a distinct, plateauing mass gain using an in-situ Quartz Crystal Microbalance (QCM), indicating a self-limiting reaction.

Step 4: Primary Purge Purge the reactor with 200 sccm N2 for 10 to 15 seconds. This removes unreacted TDMAV and the flammable dimethylamine byproduct[4].

Step 5: Oxidant Pulse (Half-Reaction 2) Pulse H2O vapor for 0.5 seconds. The water hydrolyzes the remaining dimethylamide ligands on the surface, forming VOx and regenerating the surface hydroxyl groups[2].

Step 6: Secondary Purge Purge the reactor with 200 sccm N2 for 15 seconds to remove residual water and secondary amine byproducts. Repeat Steps 3–6 until the desired film thickness is achieved.

References

-

This compound(IV) | TDMAV | C8H24N4V - Ereztech Ereztech.com[Link]

-

Atomic layer deposition of vanadium oxide thin films from this compound precursor Journal of Materials Research (Cambridge University Press)[Link]

-

Ellipsometric Surface Oxidation Model of ALD-Grown Vanadium Oxide Mixed-Valence System MDPI Materials[Link]

-

Ereztech LLC V4567 Safety Data Sheet (this compound(IV)) Ereztech.com[Link]

Sources

An In-Depth Technical Guide to the Thermal Properties of Tetrakis(dimethylamino)vanadium(IV) (TDMAV)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary: The Critical Role of Thermal Properties in Precursor Performance

Tetrakis(dimethylamino)vanadium(IV), commonly abbreviated as TDMAV, is a vital organometallic precursor for the deposition of vanadium-containing thin films, such as vanadium oxide (VOx) and vanadium nitride (VN). Its utility in vapor deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) is fundamentally dictated by its thermal characteristics. A precise understanding of its melting point and thermal stability is not merely academic; it is the cornerstone of developing a robust and reproducible deposition process. The temperature window between volatilization and decomposition is the operational space for any successful ALD or CVD process.[1][2] This guide provides a comprehensive analysis of the melting point and thermal stability of TDMAV, details the rigorous experimental methodologies used to determine these properties, and discusses the practical implications for materials synthesis.

Thermal Properties of TDMAV: Melting Point and Stability Range

The physical state and chemical integrity of the precursor during delivery to the reaction chamber are paramount. TDMAV is a dark solid at room temperature, and its transition to the vapor phase requires careful heating.

Melting Point

The melting point is a critical parameter that influences the design of the precursor delivery system. Multiple sources consistently report the melting point of TDMAV to be in the range of 53-60 °C .[3][4][5][6][7] This relatively low melting point indicates that TDMAV can be handled as a molten liquid, which often allows for more stable and reproducible vapor delivery compared to solid sublimation.

Thermal Stability and Decomposition

Quantitative Data Summary

For clarity and rapid reference, the key thermal properties of TDMAV are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C8H24N4V | [4] |

| Appearance | Dark green or dark solid | [4][5] |

| Melting Point | 53 - 60 °C | [3][4][5][6][7] |

| Boiling Point | 211 °C @ 760 torr | [4][6] |

| Recommended Max. Process Temp. | < 200 °C | [2] |

Experimental Determination of Thermal Properties

To ensure scientific integrity, the thermal properties of precursors like TDMAV are determined using well-established thermal analysis techniques. The two primary methods are Differential Scanning Calorimetry (DSC) for identifying phase transitions and Thermogravimetric Analysis (TGA) for assessing thermal stability and decomposition.[9][10]

Experimental Workflow: A Dual-Technique Approach

A comprehensive thermal characterization of an air- and moisture-sensitive material like TDMAV requires a meticulous workflow, typically involving both TGA and DSC.[11] This dual-pronged approach provides a complete picture, distinguishing between mass-loss events (decomposition) and energetic transitions that do not involve mass loss (melting).[10][12]

Caption: Workflow for the comprehensive thermal analysis of TDMAV.

Protocol: Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of thermal decomposition by measuring mass loss as a function of temperature.[13]

-

Methodology:

-

Sample Preparation: Inside an inert atmosphere glovebox (N2 or Ar), accurately weigh 5-10 mg of TDMAV into a hermetic aluminum TGA pan. Seal the pan to prevent any reaction with air or moisture during transfer.

-

Instrument Setup: Place the sealed pan in the TGA autosampler. Purge the TGA furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min.

-

Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min. A controlled heating rate is crucial for resolving distinct thermal events.[14]

-

Data Analysis: Plot the percentage of sample weight versus temperature. The onset of decomposition is identified as the temperature at which significant and irreversible mass loss begins.

-

Protocol: Differential Scanning Calorimetry (DSC)

-

Objective: To precisely determine the melting point by measuring the heat flow associated with the solid-to-liquid phase transition.[13]

-

Methodology:

-

Sample Preparation: Following the same inert atmosphere procedure as TGA, weigh 2-5 mg of TDMAV into a hermetic aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell. Purge with high-purity nitrogen or argon.

-

Thermal Program: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the melting region to approximately 100 °C.

-

Data Analysis: Plot the heat flow (mW) versus temperature. The melting event will appear as an endothermic peak. The onset temperature of this peak is reported as the melting point.

-

Implications for Thin Film Deposition

The thermal properties of TDMAV directly govern the parameters of any ALD or CVD process.

-

Precursor Delivery: The melting point of 53-60 °C allows the precursor to be heated and delivered as a liquid. This provides superior vapor pressure control and reproducibility compared to subliming a solid source. The bubbler temperature must be maintained above this range (e.g., 60-70 °C) to ensure a consistent vapor flux.[2]

-

The ALD Window: The "ALD window" is the range of substrate temperatures where film growth is self-limiting and constant.[1] The lower limit of this window is dictated by the temperature required for the precursor to react sufficiently with the surface. The upper limit is defined by the onset of precursor decomposition.[2] For TDMAV, the reported data indicates this window lies roughly between 150 °C and 200 °C.[2] Operating above 200 °C risks introducing a CVD-like component to the growth, leading to non-uniform films and potential particle generation from gas-phase reactions.[8]

References

-

Ereztech. (n.d.). This compound(IV) | TDMAV | C8H24N4V. Retrieved from Ereztech website. [Link]

-

Wonik Materials North America. (n.d.). Tetrakis(dimethylamido) vanadium (TDMAV). Retrieved from Wonik Materials North America website. [Link]

-

ACS Publications. (2016, November 11). Study of a Vanadium Precursor for VO2 Thin-Film Growth in the Atomic Layer Deposition Process by Multiscale Simulations. The Journal of Physical Chemistry C. [Link]

-

Royal Society of Chemistry. (2018, November 23). Recent developments in molecular precursors for atomic layer deposition. Organometallic Chemistry: Volume 42. [Link]

-

Science Literature. (2019, December 31). Atomic Layer Deposition (ALD) of Vanadium OxideThinFilms. [Link]

-

PentaPro Materials. (n.d.). TDMAV. Retrieved from PentaPro Materials website. [Link]

-

ChemBK. (2024, April 10). This compound(IV). Retrieved from ChemBK website. [Link]

-

UCL Discovery. (2019, January 16). Atomic Layer Deposition of Vanadium Oxides: process and application review. Retrieved from University College London website. [Link]

-

ResearchGate. (2025, August 8). ALD of Vanadium Oxide. [Link]

-

Semantic Scholar. (2006). Thermal decomposition of tetrakis(ethylmethylamido) titanium for chemical vapor deposition of titanium nitride. [Link]

-

IOPscience. (2008, December 17). Real-time decomposition monitoring of a metal organic precursor for MOCVD processes. [Link]

-

ResearchGate. (n.d.). Thermal Decomposition of Tetrakis(ethylmethylamido) Titanium for Chemical Vapor Deposition of Titanium Nitride. [Link]

-

YouTube. (2026, January 6). DSC vs TGA Which Thermal Technique Do You Need for Your Project. [Link]

-

Torontech. (2025, October 22). DSC vs TGA: A Complete Guide to the Difference. Retrieved from Torontech website. [Link]

-

ResearchGate. (n.d.). Thermal Decomposition of Tetrakis(ethylmethylamido) Titanium for Chemical Vapor Deposition of Titanium Nitride. [Link]

-

ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. [Link]

-

Qualitest. (2024, December 18). DTA, TGA, and DSC Analysis - Differences You Need to Know. [Link]

-

ACS Publications. (2026, January 22). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. [Link]

-

ACS Publications. (2005, March 30). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene. [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from IIT Kanpur website. [Link]

-

TA Instruments. (n.d.). Advanced Thermal Analysis of Phase Change Materials. [Link]

-

PubMed. (2003, December 1). Synthesis and characterization of volatile, thermally stable, reactive transition metal amidinates. [Link]

-

ResearchGate. (2023, May 10). Thermal decomposition of trimethylindium and indium trisguanidinate precursors for InN growth: An ab initio and kinetic modeling study. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. This compound(IV) | TDMAV | C8H24N4V - Ereztech [ereztech.com]

- 4. Wonik Materials North America - Wonik Materials North America [wimna.com]

- 5. strem.com [strem.com]

- 6. PentaPro Materials [ppmiglobal.com]

- 7. chembk.com [chembk.com]

- 8. nanoscience.or.kr [nanoscience.or.kr]

- 9. youtube.com [youtube.com]

- 10. torontech.com [torontech.com]

- 11. iitk.ac.in [iitk.ac.in]

- 12. resolvemass.ca [resolvemass.ca]

- 13. DTA, TGA, and DSC Analysis - Differences You Need to Know | Qualitest [worldoftest.com]

- 14. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

Buy Tetrakis(dimethylamino)vanadium research grade

An In-Depth Guide for Researchers on Tetrakis(dimethylamino)vanadium(IV): From Sourcing to Application

Executive Summary

This compound(IV), V(N(CH₃)₂)₄ or TDMAV, is a volatile, organometallic precursor essential for advanced materials science, particularly in the semiconductor industry. Its high vapor pressure and thermal reactivity make it an ideal candidate for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of high-quality vanadium oxide (VOₓ) and vanadium nitride (VN) thin films.[1][2][3] This guide serves as a comprehensive technical resource for researchers and engineers, detailing the compound's core properties, outlining rigorous criteria for sourcing research-grade material, providing self-validating protocols for safe handling, and presenting a detailed workflow for its application in thin-film deposition.

Introduction to this compound(IV)

At its core, the utility of TDMAV stems from the specific nature of its metal-ligand bonds. The vanadium-nitrogen bonds are weaker than corresponding metal-oxygen bonds, making the molecule more reactive and enabling lower deposition temperatures in ALD and CVD processes.[1] This property is critical for applications involving thermally sensitive substrates.

Chemical and Physical Properties

TDMAV is a dark green or orange solid at room temperature, noted for its high sensitivity to air and moisture.[4][5][6][7] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 19824-56-7 | [4][5][8][9] |

| Molecular Formula | C₈H₂₄N₄V | [8][9] |

| Molecular Weight | 227.25 g/mol | [5][8] |

| Appearance | Green or orange solid | [4][5] |

| Melting Point | 55-60 °C | [4][5][6] |

| Sensitivity | Air and moisture sensitive | |

| Purity (Typical) | >95% | [10] |

Significance in Materials Research

The primary application of TDMAV is as a vapor deposition precursor. Vanadium-based thin films are crucial for a range of technologies:

-

Vanadium Dioxide (VO₂): Exhibits a metal-insulator transition near room temperature, making it ideal for smart windows, sensors, and high-speed switching devices.[11]

-

Vanadium Nitride (VN): Possesses high hardness, good electrical conductivity, and acts as an effective diffusion barrier, finding use in wear-resistant coatings and microelectronics.[3][12]

The advantage of using metal alkyl amide precursors like TDMAV over traditional halide precursors (e.g., VCl₄) is the avoidance of corrosive byproducts like HCl and the potential for lower-temperature processing.[2][13]

Sourcing and Procurement of Research-Grade TDMAV

Purchasing a highly reactive precursor like TDMAV involves more than simply placing an order. The integrity of the material directly impacts the quality and reproducibility of experimental results.

Defining "Research Grade"

For ALD/CVD applications, "research grade" implies a purity of at least 95-97%, but more importantly, it requires stringent control over specific impurities.[5][8] Key considerations include:

-

Metallic Impurities: Trace metals can unintentionally dope the resulting thin film, altering its electronic or optical properties.

-

Oxygen and Halogen Content: Oxygen impurities can lead to unintended oxide formation, while residual halides from synthesis can etch substrates and reactor components.

-

Organic Ligand Purity: Impurities in the dimethylamine ligand can lead to carbon contamination in the deposited film.

Supplier Selection and Validation

Choosing a supplier for TDMAV requires careful evaluation of their quality control and documentation processes.

Caption: Workflow for selecting a qualified TDMAV supplier.

Interpreting a Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document that certifies a specific batch of product meets defined specifications.[14][15][16] It is the primary tool for validating material quality before purchase.

Mandatory Elements on a TDMAV CoA:

-

Supplier Information: Name and contact details.[15]

-

Product Identification: Product name (this compound(IV)), CAS number, and the specific lot/batch number.[14][15]

-

Assay/Purity: The overall purity of the compound, typically determined by titration (e.g., complexometric titration to find % Vanadium) or another quantitative method.[5]

-

Trace Metal Analysis: Results from Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar technique, listing concentrations of key metallic impurities (e.g., Fe, Ni, Cu, Si) in parts-per-million (ppm) or parts-per-billion (ppb).

-

Analytical Methods: A reference to the test methods used for analysis.[16]

-

Authorized Signature: Signed by authorized quality control personnel.[15]

Safety, Handling, and Storage

TDMAV is a hazardous material that reacts with moisture and can be flammable.[5][17] Strict adherence to safety protocols is mandatory.

Hazard Identification

Based on supplier Safety Data Sheets (SDS), TDMAV presents the following primary hazards:

-

H228: Flammable solid.[5]

-

H261: In contact with water releases flammable gas.[5]

-

H314: Causes severe skin burns and eye damage.[5]

-

H318: Causes serious eye damage.[5]

Engineering Controls and Personal Protective Equipment (PPE)

All handling of TDMAV must be performed under an inert atmosphere to prevent reaction with air and moisture.[17][18]

-

Engineering Controls: A nitrogen- or argon-filled glovebox or a Schlenk line is required. The atmosphere should have moisture and oxygen levels below 5 ppm.[17]

-

Personal Protective Equipment (PPE):

Protocol: Safe Transfer of TDMAV

This protocol outlines the transfer of solid TDMAV from a supplier bottle to an ALD bubbler inside a glovebox.

-

Preparation: Move the sealed TDMAV container, the clean and empty ALD bubbler, a funnel, and a spatula into the glovebox antechamber. Cycle the antechamber at least three times to purge air.

-

Inert Environment: Transfer all items into the main glovebox chamber. Allow items to sit for at least 30 minutes to ensure any adsorbed moisture has been removed into the glovebox atmosphere.

-

Container Opening: Carefully open the primary TDMAV container. Observe the material; it should be a free-flowing solid if pure.

-

Transfer: Using the dedicated funnel and spatula, carefully transfer the required amount of TDMAV into the ALD bubbler. Avoid creating dust.

-

Sealing: Securely seal the ALD bubbler. If possible, perform a preliminary leak check using the glovebox's pressure control system.

-

Cleanup: Tightly reseal the original TDMAV container. Wipe down the spatula and funnel with a solvent-moistened cloth (e.g., isopropanol) and allow it to dry completely inside the glovebox before removal. All waste is considered hazardous.

-

Removal: Move the sealed bubbler and original container to the antechamber and remove them from the glovebox.

Storage and Disposal

-

Storage: Store TDMAV under an inert gas (nitrogen or argon) at 2-8 °C.[17] The container must be kept tightly closed in a dry, well-ventilated area away from ignition sources.[17][19]

-

Disposal: Dispose of unused material and contaminated waste through an approved hazardous waste disposal plant, following all local and national regulations.[18][20]

Core Application: Plasma-Enhanced ALD of Vanadium Nitride

This section provides a validated workflow for depositing VN thin films using TDMAV and a nitrogen plasma, a common process in microelectronics research.[3][21]

Experimental Workflow

The PE-ALD process is a cyclical deposition method that builds a film one atomic layer at a time. This allows for precise thickness control and conformal coating of complex structures.[13]

Caption: A single cycle in the PE-ALD process for VN deposition.

Detailed Protocol: PE-ALD of VN

This protocol is based on established literature procedures.[3][21]

-

Substrate Preparation:

-

Use silicon (100) wafers with native oxide or fused silica substrates.

-

Clean substrates ultrasonically in acetone, then isopropanol, each for 10 minutes.

-

Dry with a nitrogen gun and perform a 5-minute oxygen plasma ash to remove organic residues.

-

-

Precursor and Reactor Setup:

-

Deposition Parameters:

-

The following are typical starting parameters that must be optimized for a specific reactor geometry.

-

| Parameter | Value | Rationale |

| Substrate Temperature | 250 °C | Balances precursor reactivity against thermal decomposition.[3] |

| TDMAV Pulse Time | 0.25 - 0.5 s | Must be long enough to achieve surface saturation.[3][21] |

| Purge Time 1 | 10 - 20 s | Sufficient to remove all non-adsorbed precursor and byproducts. |

| N₂ Plasma Power | 100 - 300 W | Affects radical density and reactivity. |

| N₂ Plasma Pulse Time | 15 - 20 s | Must be long enough for complete reaction with the adsorbed precursor layer.[21] |

| Purge Time 2 | 10 - 20 s | Sufficient to remove reaction byproducts before the next cycle. |

-

Process Validation and Film Characterization (Self-Validation):

-

Growth per Cycle (GPC): Use in-situ spectroscopic ellipsometry to monitor film growth. A stable GPC (e.g., ~0.65 Å/cycle at 250 °C) indicates a self-limiting ALD process.[3] A non-saturating growth rate with increasing precursor dose suggests a CVD-like component due to thermal decomposition.[3]

-

Composition: Use X-ray Photoelectron Spectroscopy (XPS) to confirm the stoichiometry of the VN film and quantify impurities like oxygen and carbon.

-

Crystallinity: Use X-ray Diffraction (XRD) to determine the crystal structure (e.g., rock salt) and crystallite size. Film crystallinity typically improves with higher deposition temperatures.[3][21]

-

Electrical Properties: Measure resistivity using a four-point probe.

-

Mechanical Properties: For coatings applications, assess hardness and wear resistance.[3]

-

Conclusion

This compound(IV) is a powerful and enabling precursor for the synthesis of advanced vanadium-based materials. Its successful use, however, is critically dependent on a holistic understanding of its properties, a rigorous approach to sourcing high-purity material, and unwavering adherence to safe handling protocols. By implementing the validated workflows and characterization checkpoints described in this guide, researchers can ensure the integrity of their starting material and achieve reproducible, high-quality results in their thin-film deposition processes.

References

-

ChemBK. (2024, April 10). This compound(IV). Available at: [Link]

-

Ereztech LLC. (2024, October 9). V4567 Safety Data Sheet. Available at: [Link]

-

Ereztech. This compound(IV) | TDMAV. Available at: [Link]

-

Chen, R., et al. (n.d.). Atomic layer deposition of vanadium oxide thin films from this compound precursor. JMR Early Career Scholars in Materials Science Annual Issue. Available at: [Link]

-

Colloidal Dynamics. Tetrakis(ethylmethylamido) Vanadium - SAFETY DATA SHEET. Available at: [Link]

-

NIST. This compound. NIST Chemistry WebBook. Available at: [Link]

-

American Elements. This compound(IV). Available at: [Link]

-

ResearchGate. (2025, August 6). Atomic layer deposition of VO2 films with Tetrakis-dimethyl-amino vanadium (IV) as vanadium precursor. Available at: [Link]

-

PentaPro Materials. This compound(IV). Available at: [Link]

-

Kennes, K. (n.d.). Thin film synthesis of VO2 and VN by gas-solid reactions and atomic layer deposition. Available at: [Link]

-

ResearchGate. Atomic layer deposition of vanadium oxide thin films from this compound precursor. Available at: [Link]

-

Datacor. (2024, February 26). 2024 Certificate of Analysis - Definition, Example Template & Requirements. Available at: [Link]

-

AIP Publishing. (2019, October 11). Plasma-enhanced atomic layer deposition of vanadium nitride. Available at: [Link]

-

ResearchGate. (2019, October 12). (PDF) Plasma-enhanced atomic layer deposition of vanadium nitride. Available at: [Link]

-

RSC Publishing. (n.d.). Atomic layer deposition and characterization of vanadium oxide thin films. Available at: [Link]

- Google Patents. US11885013B2 - Method of forming vanadium nitride layer and structure including the....

-

AZoNano. (2013, May 10). Applications of Metal Alkyl Amide CVD/ALD Precursors. Available at: [Link]

-

SafetyCulture. (2025, May 8). How to Get a Certificate of Analysis (COA). Available at: [Link]

-

Spectroscopy Online. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Available at: [Link]

Sources

- 1. cambridge.org [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. chembk.com [chembk.com]

- 5. This compound(IV) | TDMAV | C8H24N4V - Ereztech [ereztech.com]

- 6. Vanadium tetrakis(dimethylamide) | 19824-56-7 [chemicalbook.com]

- 7. PentaPro Materials [ppmiglobal.com]

- 8. strem.com [strem.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound(IV), min. 95% TDMAV [cymitquimica.com]

- 11. researchgate.net [researchgate.net]

- 12. atomiclayerdeposition.com [atomiclayerdeposition.com]

- 13. azonano.com [azonano.com]

- 14. datacor.com [datacor.com]

- 15. safetyculture.com [safetyculture.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. ereztech.com [ereztech.com]

- 18. wimna.com [wimna.com]

- 19. louisville.edu [louisville.edu]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

Methodological & Application

TDMAV atomic layer deposition ALD process parameters

This application note details the Atomic Layer Deposition (ALD) of Vanadium Oxide (

Precision Synthesis of Vanadium Oxide ( ) and Vanadium Nitride ( )

Executive Summary

Tetrakis(dimethylamido)vanadium (

This protocol focuses on the Low-Temperature Deposition + Post-Annealing route, which is the industry standard for achieving crystalline Vanadium Dioxide (

Precursor Chemistry & Properties[1][2][3]

| Property | Value | Notes |

| Formula | V(+4) oxidation state | |

| Molar Mass | 227.22 g/mol | |

| Phase | Liquid | Dark orange/red liquid |

| Vapor Pressure | High | Sufficient for room temp delivery, but typically heated to 40–60°C for stable flux. |

| Thermal Stability | Low | Decomposition begins >150°C .[1] Significant CVD growth >175°C . |

| Reactivity | High | Reacts violently with moisture. Handle under inert atmosphere ( |

Process Parameters & Optimization

The ALD Temperature Window

The critical constraint with TDMAV is its decomposition temperature.

-

Ideal Window: 50°C – 120°C .

-

CVD Component: Above 150°C, the growth rate per cycle (GPC) increases non-linearly, indicating thermal decomposition (CVD mode), leading to high carbon contamination and poor conformality.

-

Recommendation: Set reactor temperature to 100°C for pure ALD mode.

Oxidant Selection

The choice of co-reactant determines the as-deposited film density and stoichiometry.

| Co-Reactant | GPC (Å/cycle) | Characteristics |

| Water ( | 0.30 – 0.40 | Standard process. Lower growth rate.[2][3] Films are amorphous and hydroxyl-rich. |

| Ozone ( | 0.45 – 0.50 | Higher reactivity. Produces denser, lower-carbon films. |

| 0.65 | Used for Vanadium Nitride (VN) . Requires higher temp (250°C) where TDMAV partially decomposes, aiding nitridation. |

Detailed Experimental Protocol

Workflow: Synthesis of Crystalline

Direct deposition of crystalline

-

Deposition: Amorphous

growth at low temperature.[4][5] -

Annealing: Crystallization under controlled atmosphere.

Step 1: Reactor Setup

-

Substrate: Si (100) with native oxide or thermal

(100 nm). -

Carrier Gas: High-purity Argon (99.999%) at 20–50 sccm.

-

Precursor Temp: Heat TDMAV bubbler to 45°C .

-

Line Temp: Heat delivery lines to 60°C to prevent condensation.

Step 2: Deposition Recipe (at 100°C)

Perform the following cycle for desired thickness (Target: 50 nm

-

TDMAV Pulse: 0.5 seconds (Ensure saturation; verify with partial pressure check).

-

Purge (Ar): 5.0 seconds (Critical: TDMAV is sticky; long purge prevents CVD).

-

Oxidant Pulse (

): 0.1 seconds (Water vapor is highly reactive). -

Purge (Ar): 10.0 seconds (Remove all -OH species to prevent sub-surface growth).

Step 3: Post-Deposition Annealing (PDA)

To convert amorphous

-

Atmosphere:

(inert) or very low partial pressure -

Temperature: 450°C – 550°C .

-

Duration: 30 – 60 minutes.

-

Validation: Check for the Metal-Insulator Transition (MIT) via temperature-dependent resistivity measurement.

Reaction Mechanism & Visualization

Figure 1: TDMAV Surface Reaction Mechanism

The following diagram illustrates the ligand exchange mechanism during the TDMAV half-cycle and the subsequent oxidation.

Caption: Idealized ligand-exchange mechanism for TDMAV ALD. The dimethylamido ligands are protonated by surface hydroxyls, releasing dimethylamine.

Figure 2: Process Optimization Decision Tree

Use this logic flow to troubleshoot or optimize film properties based on application needs.

Caption: Decision framework for TDMAV process tuning. Note that T_dep > 150°C risks non-conformal CVD growth.

Characterization & Validation

To ensure the protocol was successful, perform the following checks:

-

Ellipsometry: Measure thickness.

-

Success Indicator: Linear relationship between cycles and thickness. GPC should be constant (

0.4 Å/cycle).

-

-

X-Ray Diffraction (XRD):

-

As-deposited: Should be featureless (amorphous).

-

Post-anneal: Look for monoclinic

(M1) peaks at

-

-

X-Ray Photoelectron Spectroscopy (XPS):

-

Verify V:O ratio.

binding energy should be

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Growth Rate (>1.0 Å/cy) | Thermal Decomposition | Reduce reactor temperature below 120°C. |

| Non-uniform Thickness | Insufficient Purge | Increase Ar purge time (TDMAV is "sticky" and desorbs slowly). |

| Hazy Film | CVD Reaction | Check for leaks; ensure precursor and oxidant pulses never overlap. |

| No Phase Transition | Wrong Stoichiometry | Annealing atmosphere contained too much |

References

-

Wang, X., et al. (2017).[6] Atomic layer deposition of vanadium oxide thin films from tetrakis(dimethylamino)vanadium precursor. Journal of Materials Research. Link[6]

-

Rampelberg, G., et al. (2019). Plasma-enhanced atomic layer deposition of vanadium nitride. Journal of Vacuum Science & Technology A. Link

-

Musschoot, J., et al. (2009). Atomic layer deposition of vanadium oxide using TDMAV and water. Microelectronic Engineering. Link

-

Badot, J. C., et al. (2012). Ozone-Based Atomic Layer Deposition of Crystalline V2O5 Films. Chemistry of Materials. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. scienceliterature.com [scienceliterature.com]

- 3. umdmsal.com [umdmsal.com]

- 4. anl.gov [anl.gov]

- 5. Atomic layer deposition of vanadium oxide thin films from this compound precursor | Journal of Materials Research | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

Application Note: High-Quality Vanadium Oxide Thin Films via Atomic Layer Deposition using Tetrakis(dimethylamino)vanadium and Ozone

Introduction

Vanadium oxides (VOₓ) are a class of materials renowned for their rich variety of oxidation states (e.g., V²⁺, V³⁺, V⁴⁺, V⁵⁺), which give rise to a fascinating array of functional properties.[1] Of particular interest are vanadium dioxide (VO₂) and vanadium pentoxide (V₂O₅). VO₂ exhibits a well-known semiconductor-to-metal transition (SMT) near room temperature (~68°C), making it a prime candidate for applications in nanoelectronic switches, smart windows, and optical devices.[2][3] V₂O₅ is widely explored for its use as a cathode material in lithium-ion batteries, a charge-injection layer in transistors, and as a catalyst.[2]

Atomic Layer Deposition (ALD) is a superior thin-film deposition technique that offers precise, Angstrom-level thickness control, exceptional conformality on high-aspect-ratio structures, and wafer-scale uniformity.[4][5] This is achieved through sequential, self-limiting surface reactions.[5][6] This application note provides a comprehensive guide to the ALD of vanadium oxide thin films using the highly volatile liquid precursor tetrakis(dimethylamino)vanadium(IV) (TDMAV) and ozone (O₃) as the oxidant. This chemistry is advantageous due to the high vapor pressure of TDMAV, allowing for its use at room temperature, and the strong oxidizing power of ozone, which facilitates low-temperature deposition and can lead to high-purity films.[2][7]

Precursor Chemistry and Reaction Mechanism

The successful ALD of VOₓ relies on the careful selection of precursors and an understanding of their surface chemistry.

-

Vanadium Precursor: this compound(IV), V(N(CH₃)₂)₄, often abbreviated as TDMAV. This metalorganic precursor is a liquid at room temperature with high volatility, making it an excellent candidate for ALD as it simplifies precursor delivery and does not require high-temperature heating of the source vessel.[2][7]

-

Oxidant: Ozone (O₃) is a powerful oxidizing agent, more reactive than water (H₂O).[4] Its use can effectively remove the dimethylamino ligands from the TDMAV precursor at lower temperatures and often results in films with lower carbon and nitrogen impurity levels compared to water-based processes.[4][6] The use of ozone typically promotes the formation of higher vanadium oxidation states, favoring V₂O₅.[3][4]

The ALD process proceeds in a two-step cycle, as illustrated below:

A) TDMAV Pulse (Half-Reaction A): The TDMAV precursor is pulsed into the reactor. It chemisorbs onto the substrate surface, which is typically terminated with hydroxyl (-OH) or other reactive groups. A ligand exchange reaction occurs where one or more of the dimethylamino [-N(CH₃)₂] ligands react with the surface sites.

B) Ozone Pulse (Half-Reaction B): After purging the excess TDMAV, ozone is introduced. The ozone pulse combusts the remaining organic ligands on the surface and oxidizes the vanadium, forming a layer of vanadium oxide and regenerating surface reactive sites for the next cycle.

The self-limiting nature of these reactions ensures that, with sufficient pulse and purge times, exactly one sub-monolayer of material is deposited per cycle.[5]

Caption: Experimental workflow for VOₓ ALD.

4.4. Post-Deposition Annealing

-

Remove the samples from the ALD reactor after it has cooled.

-

Transfer the samples to a tube furnace or rapid thermal annealing (RTA) system.

-

To obtain crystalline VO₂ (M1 phase), anneal at approximately 450-550°C in an inert N₂ atmosphere. [1][3][7]4. To obtain crystalline V₂O₅, anneal in an oxygen-containing atmosphere (e.g., air) at ~500°C. [8]

Film Characterization

-

Thickness and Optical Properties: Spectroscopic ellipsometry is used to determine film thickness and refractive index.

-

Composition and Oxidation State: X-ray Photoelectron Spectroscopy (XPS) is essential for confirming the V-O stoichiometry and identifying the vanadium oxidation state (V⁴⁺ or V⁵⁺). [3][6]It can also detect residual impurities like carbon. [6]* Crystallinity: X-ray Diffraction (XRD) is used to analyze the crystal structure of the films after annealing, confirming the formation of desired phases like monoclinic VO₂ or orthorhombic V₂O₅. [6]* Morphology: Atomic Force Microscopy (AFM) reveals the surface topography and roughness of the films. As-deposited films are typically very smooth. [9]

Applications

The ability to deposit highly uniform and conformal VOₓ films via ALD opens up numerous advanced applications:

-

Energy Storage: Conformal V₂O₅ coatings on 3D nanostructures significantly enhance the performance of Li-ion battery cathodes by providing large surface areas and short Li⁺ diffusion paths. [6][10]The crystalline V₂O₅ films produced by this ozone-based process show excellent rate capability and cycling stability. [6]* Electronics: The distinct SMT property of crystalline VO₂ is utilized in Mott transistors and resistive switching devices (memristors) for neuromorphic computing.

-

Smart Windows: VO₂ films can dynamically control infrared radiation transmission, making them ideal for energy-efficient architectural glass.

References

- M. M. P. M. Hendrix et al., "Atomic layer deposition of vanadium oxides for thin-film lithium-ion battery applications," Journal of Materials Chemistry A.

- T. Blanquart et al., "Atomic layer deposition and characterization of vanadium oxide thin films," RSC Advances.

- X. H. Chen et al., "Ozone-Based Atomic Layer Deposition of Crystalline V₂O₅ Films for High Performance Electrochemical Energy Storage," ACS Nano.

-

C.-C. Wang et al., "Atomic layer deposition of vanadium oxide thin films from this compound precursor," Journal of Materials Research. Available: [Link]

- C.-C. Wang et al., "Atomic layer deposition of vanadium oxide thin films from this compound precursor," Journal of Materials Research.

-

N. Bahlawane et al., "Atomic Layer Deposition of Vanadium Oxides: process and application review," UCL Discovery. Available: [Link]

-

G. Rampelberg et al., "Semiconductor-metal transition in thin VO₂ films grown by ozone based atomic layer deposition," Applied Physics Letters. Available: [Link]

-

T. Blanquart et al., "Atomic layer deposition and characterization of vanadium oxide thin films," ResearchGate. Available: [Link]

-

B. Van Bilzen et al., "Growth and Characterization of Ultrathin Vanadium Oxide Films on HOPG," PMC - NIH. Available: [Link]

-

M. F. J. Vos et al., "Atomic Layer Deposition of Vanadium Dioxide and a Temperature-dependent Optical Model," Journal of Visualized Experiments. Available: [Link]

-

J. Song et al., "Atomic Layer Deposition of Transparent VOx Thin Films for Resistive Switching Applications," Request PDF - ResearchGate. Available: [Link]

-

J. C. Badot et al., "Electrical properties of V₂O₅ thin films obtained by Atomic Layer Deposition (ALD)," ResearchGate. Available: [Link]

-

A. Özçelik, "Atomic Layer Deposition (ALD) of Vanadium Oxide Thin Films," Turkish Journal of Electromechanics & Energy. Available: [Link]

-

X. H. Chen et al., "Ozone-Based Atomic Layer Deposition of Crystalline V₂O₅ Films for High Performance Electrochemical Energy Storage," Semantic Scholar. Available: [Link]

-

G. Rampelberg et al., "ALD of Vanadium Oxide," ResearchGate. Available: [Link]

-

X. H. Chen et al., "ChemInform Abstract: Ozone-Based Atomic Layer Deposition of Crystalline V₂O₅ Films for High Performance Electrochemical Energy Storage," ResearchGate. Available: [Link]

-

A. Özçelik, "Atomic Layer Deposition (ALD) of Vanadium Oxide Thin Films," Semantic Scholar. Available: [Link]

-

M. F. J. Vos et al., "Atomic Layer Deposition Process Development – 10 steps to successfully develop, optimize and characterize ALD recipes," AtomicLimits. Available: [Link]

Sources

- 1. Growth and Characterization of Ultrathin Vanadium Oxide Films on HOPG - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cambridge.org [cambridge.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Atomic Layer Deposition Process Development – 10 steps to successfully develop, optimize and characterize ALD recipes – Atomic Limits [atomiclimits.com]

- 6. umdmsal.com [umdmsal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Atomic layer deposition and characterization of vanadium oxide thin films - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. semanticscholar.org [semanticscholar.org]

Application Note: Synthesis of Thermochromic VO₂ Thin Films via Atomic Layer Deposition using V(NMe₂)₄

Executive Summary & Application Context

Vanadium dioxide (VO₂) is a quintessential phase-transition material that exhibits a reversible insulator-to-metal transition (IMT) near 68 °C[1]. This transition is accompanied by an abrupt, orders-of-magnitude drop in electrical resistivity and a sharp decrease in near-infrared (NIR) optical transmittance[2].

While traditionally utilized in optoelectronics and smart windows, thermochromic VO₂ films are increasingly critical for drug development professionals and bio-engineers . Integrating VO₂-based conformal coatings into laboratory smart windows, microfluidic devices, or temperature-sensitive bioreactor housings provides passive, zero-energy thermal regulation, ensuring highly stable environments for sensitive biochemical assays.

This protocol details the synthesis of highly conformal VO₂ films using Atomic Layer Deposition (ALD) with the highly volatile precursor Tetrakis(dimethylamido)vanadium(IV) (V(NMe₂)₄, also known as TDMAV)[3].